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molecular formula C10H12N2 B3236582 4-[2-(methylamino)ethyl]benzonitrile CAS No. 137069-24-0

4-[2-(methylamino)ethyl]benzonitrile

Cat. No. B3236582
M. Wt: 160.22
InChI Key: HVQQKHKVUWPZKL-UHFFFAOYSA-N
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Patent
US07291642B2

Procedure details

With ice bath cooling, 0.43 g (17.03 mmol) of sodium hydride (95%) was added to a solution of 3.183 g (11.36 mmol) of benzyl [2-(4-cyanophenyl)ethyl]carbamate in 70 ml of tetrahydrofuran. The mixture was stirred for a further 5 minutes with cooling and at room temperature for 10 minutes. 1.06 ml (17.03 mmol) of methyl iodide were then added to the reaction mixture, which was subsequently stirred at room temperature overnight. With ice bath cooling, the mixture was then quenched with water and extracted with ethyl acetate. The organic extracts were washed with saturated sodium chloride solution, dried over sodium sulphate and evaporated to dryness. The product obtained in this manner was reacted further without additional purification.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
benzyl [2-(4-cyanophenyl)ethyl]carbamate
Quantity
3.183 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][NH:13][C:14](=O)OCC2C=CC=CC=2)=[CH:7][CH:6]=1)#[N:4].CI>O1CCCC1>[CH3:14][NH:13][CH2:12][CH2:11][C:8]1[CH:7]=[CH:6][C:5]([C:3]#[N:4])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
[H-].[Na+]
Name
benzyl [2-(4-cyanophenyl)ethyl]carbamate
Quantity
3.183 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CCNC(OCC1=CC=CC=C1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice bath cooling
STIRRING
Type
STIRRING
Details
was subsequently stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
With ice bath cooling
CUSTOM
Type
CUSTOM
Details
the mixture was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product obtained in this manner
CUSTOM
Type
CUSTOM
Details
was reacted further without additional purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CNCCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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